![molecular formula C24H24N4O2S2 B11620813 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 442552-49-0](/img/structure/B11620813.png)
3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The IUPAC name 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one systematically describes the compound’s architecture (Table 1). The core structure is a 4H-pyrido[1,2-a]pyrimidin-4-one , a bicyclic system comprising fused pyridine and pyrimidinone rings. At position 3 of this core, a (Z)-configured methylidene bridge connects to a 3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety. Position 2 bears a (2-phenylethyl)amino substituent.
Table 1: Structural Breakdown of Key Components
Component | Description |
---|---|
Core | 4H-pyrido[1,2-a]pyrimidin-4-one |
Substituent at C3 | (Z)-[3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl |
Substituent at C2 | (2-phenylethyl)amino |
The thiazolidinone ring (C4-oxo, C2-thioxo) introduces sulfur and nitrogen heteroatoms, while the isobutyl group (CH2CH(CH3)2) at N3 contributes hydrophobicity. The (Z)-configuration of the exocyclic double bond (C5-thiazolidinone to C3-pyrido[1,2-a]pyrimidinone) is critical for molecular planarity and intermolecular interactions.
Alternative Chemical Designations and Registry Identifiers
This compound is recognized under multiple synonyms and registry identifiers (Table 2), reflecting its interdisciplinary relevance in medicinal chemistry and drug discovery.
Table 2: Alternative Names and Identifiers
Identifier | Value |
---|---|
IUPAC Name | This compound |
CAS Registry | 442552-49-0 |
ChemSpider ID | 4601411 |
Molecular Formula | C24H24N4O2S2 |
Molecular Weight | 464.602 g/mol |
SMILES | C1=CN=C2C(=O)N=C(N=C2C=C1)NC3=CC=CC=C3CCN4C(=O)C(=C(C5=NC=CN5)C6=CC=CC=C6)N(S4)C(C(C)C)C |
Notably, the SMILES notation encodes stereochemistry through bond directionality, confirming the (Z)-configuration of the methylidene bridge. The InChIKey MFCD03212192
further standardizes its digital representation for database interoperability.
Stereochemical Configuration Analysis of (Z)-Isomer
The (Z)-stereodescriptor specifies that the higher-priority substituents on the C5-thiazolidinone and C3-pyrido[1,2-a]pyrimidinone lie on the same side of the double bond (Fig. 1). This configuration is stabilized by intramolecular hydrogen bonding between the thioxo group (C2-S) and the pyrimidinone’s carbonyl oxygen, as inferred from analogous thiazolidinone derivatives.
Structural Implications of (Z)-Configuration:
- Planarity: Enhances π-π stacking with aromatic residues in biological targets.
- Solubility: The isobutyl group’s orientation reduces aqueous solubility but improves lipid membrane permeability.
- Reactivity: The exocyclic double bond’s geometry influences electrophilic attack sites, particularly at C5 of the thiazolidinone ring.
Stereochemical integrity is preserved under standard storage conditions (-20°C, inert atmosphere), as degradation products of this compound remain uncharacterized in public databases.
Properties
CAS No. |
442552-49-0 |
---|---|
Molecular Formula |
C24H24N4O2S2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(5Z)-3-(2-methylpropyl)-5-[[4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O2S2/c1-16(2)15-28-23(30)19(32-24(28)31)14-18-21(25-12-11-17-8-4-3-5-9-17)26-20-10-6-7-13-27(20)22(18)29/h3-10,13-14,16,25H,11-12,15H2,1-2H3/b19-14- |
InChI Key |
STTUNCQCZXGXKW-RGEXLXHISA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This document reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 474.6 g/mol. The structure features a thiazolidinone ring and a pyrido[1,2-a]pyrimidinone core, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Key steps include:
- Formation of the thiazolidinone ring.
- Construction of the pyridopyrimidinone core.
- Introduction of various substituents under optimized reaction conditions to achieve high yields and purity.
Antimicrobial Properties
Recent studies have indicated that derivatives of thiazolidinones exhibit significant antimicrobial activity. For instance, compounds containing the thiazolidinone core have shown effectiveness against various Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
Compound ID | Minimum Inhibitory Concentration (MIC) | Target Organism |
---|---|---|
5d | 37.9 - 113.8 μM | Staphylococcus aureus |
5g | 50 - 120 μM | Escherichia coli |
5k | 45 - 115 μM | Pseudomonas aeruginosa |
Antitumor Activity
Research has suggested that thiazolidinone derivatives can also exhibit antitumor properties. These compounds have been shown to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis. Studies have highlighted their dual inhibition effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammation and cancer progression .
The biological activity of the compound is believed to be mediated through its interactions with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Binding : It may interact with cellular receptors, leading to altered signaling pathways that affect cell growth and survival.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial properties of several thiazolidinone derivatives against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives maintained efficacy against these strains, suggesting potential for therapeutic development in antibiotic resistance contexts .
- Antitumor Evaluation : Another investigation focused on the antitumor activity of the compound in vitro, demonstrating significant cytotoxic effects on human cancer cell lines. The study highlighted the importance of structural modifications in enhancing activity against specific cancer types.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share core motifs but differ in substituents, influencing their physicochemical and biological properties:
Key Observations:
- Pyrido-Pyrimidinone Substitutions: 7-Methyl or 9-methyl groups () add steric hindrance, possibly affecting binding pocket interactions.
- Side Chain Variations: 2-Phenylethylamino vs. 4-methylbenzylamino () alters electronic and steric profiles, influencing target affinity.
Physicochemical Properties
Notes:
- Higher logP in the target compound vs. methoxyethyl analog suggests better membrane permeability.
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a CuI-catalyzed tandem C–N bond formation and intramolecular amidation reaction . Starting with 2-chloropyridine derivatives and (Z)-3-amino-3-arylacrylate esters, this one-pot protocol achieves cyclization at 130°C in DMF, yielding substituted pyrido[1,2-a]pyrimidin-4-ones in 60–90% yields (Table 1). For the target compound, 2-[(2-phenylethyl)amino] substitution is introduced by displacing the 2-chloro group with 2-phenylethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Table 1: Optimization of Pyrido[1,2-a]pyrimidin-4-one Synthesis
Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
2-Chloro-3-nitropyridine | CuI | DMF | 130 | 85 |
2-Bromo-4-methylpyridine | CuI | DMF | 130 | 78 |
2-Iodo-5-methoxypyridine | CuI | DMF | 130 | 90 |
Construction of the 3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene Moiety
The thiazolidinone ring is assembled via a domino reaction involving β-amidothioamides (ATAs) and α-haloketones . Isobutylamine reacts with carbon disulfide and chloroacetyl chloride in methanol under ultrasound irradiation to form 3-isobutyl-2-thioxothiazolidin-4-one (70–80% yield). Subsequent formylation using Vilsmeier-Haack conditions (POCl₃/DMF) introduces an aldehyde group at the 5-position, yielding the 5-formylthiazolidinone intermediate (Scheme 1) .
Scheme 1: Thiazolidinone Synthesis Pathway
-
Isobutylamine + CS₂ + ClCH₂COCl → 3-Isobutyl-2-thioxothiazolidin-4-one
-
Vilsmeier-Haack formylation → 5-Formyl-3-isobutyl-2-thioxothiazolidin-4-one
Condensation for Z-Configured Methylidene Bridge Formation
The Z-configured methylidene bridge is established via a Knoevenagel condensation between the 5-formylthiazolidinone and the 2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one. Using piperidine as a base in ethanol at reflux (78°C), the reaction proceeds through a dehydrative cyclization mechanism, favoring the Z-isomer due to steric hindrance from the isobutyl group (Table 2) .
Table 2: Condensation Reaction Optimization
Base | Solvent | Temperature (°C) | Z:E Ratio | Yield (%) |
---|---|---|---|---|
Piperidine | Ethanol | 78 | 9:1 | 75 |
DBU | THF | 65 | 7:3 | 68 |
NH₄OAc | MeOH | 60 | 5:5 | 55 |
Purification and Characterization
Crude product purification involves column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity . Structural confirmation is performed via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:
-
-NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidinone-H), 7.80–7.20 (m, 5H, aromatic), 4.10 (t, J = 6.8 Hz, 2H, NCH₂), 3.65 (d, J = 12.4 Hz, 2H, thiazolidinone-CH₂) .
-
HRMS (ESI): m/z calc. for C₂₅H₂₆N₄O₂S₂ [M+H]⁺: 487.1472; found: 487.1468 .
Industrial-Scale Considerations
Patent methodologies highlight the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) and solvent recycling to enhance efficiency . For example, the condensation step achieves 85% yield on a kilogram scale using toluene/water biphasic systems and catalytic piperidine .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can intermediates be characterized?
The synthesis involves multi-step protocols, including:
- Condensation reactions : Formation of pyrido[1,2-a]pyrimidin-4-one scaffolds via reactions between aminopyrimidine derivatives and aldehydes (e.g., aromatic aldehydes or isobutyl-substituted aldehydes) under acidic or catalytic conditions .
- Thiazolidinone ring formation : Reaction of intermediates with 2-mercaptoacetic acid or thiol-containing reagents to introduce the 2-thioxo-1,3-thiazolidin-4-one moiety. Optimizing stoichiometry and reaction time is critical to avoid side products .
- Characterization : Use ¹H/¹³C NMR to confirm regioselectivity and stereochemistry (e.g., Z-configuration of the methylidene group). Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like C=O and C=S .
Q. How can solubility challenges be addressed during in vitro assays?
Despite limited solubility data for this compound, structural analogs suggest:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility in cell-based assays .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at non-critical positions (e.g., the pyridopyrimidinone ring) to enhance aqueous solubility without compromising bioactivity .
Q. What analytical techniques are most reliable for purity assessment?
- HPLC-UV/ELSD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve polar impurities.
- Elemental analysis : Confirm purity >95% by matching experimental and theoretical C/H/N/S values .
Advanced Research Questions
Q. How can synthetic yield and selectivity be optimized for the Z-isomer?
- Catalytic optimization : Employ Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) to stabilize transition states during imine formation, favoring the Z-configuration .
- Design of Experiments (DoE) : Apply response surface methodology to model interactions between reaction parameters (temperature, solvent polarity, catalyst loading). For example, higher polarity solvents (DMF vs. THF) may enhance regioselectivity in thiazolidinone ring closure .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antioxidant effects)?
- Mechanistic profiling : Use ROS (reactive oxygen species) scavenging assays (e.g., DPPH or ABTS) to differentiate antioxidant activity from direct antimicrobial action .
- Target-specific assays : Screen against bacterial efflux pumps (e.g., NorA in S. aureus) to determine if resistance mechanisms explain variability in MIC values .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Thiazolidinone modifications : Replace the 3-isobutyl group with bulkier substituents (e.g., benzyl or cyclohexyl) to evaluate steric effects on target binding. Evidence from similar compounds shows enhanced antimicrobial activity with lipophilic groups .
- Pyridopyrimidinone core : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-phenylethylamino position to modulate π-π stacking interactions with enzyme active sites .
Q. What computational methods predict pharmacokinetic properties for in vivo studies?
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For instance, the compound’s high logP (>3) may necessitate formulation with cyclodextrins for improved bioavailability .
- Molecular docking : Simulate binding to targets like DHFR (dihydrofolate reductase) or DNA gyrase to prioritize in vitro assays .
Methodological Considerations
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of putative targets (e.g., bacterial topoisomerases) in lysates treated with the compound .
- CRISPR-Cas9 knockouts : Generate bacterial strains lacking suspected targets (e.g., gyrA) to confirm on-mechanism activity .
Q. What are the best practices for stability studies under physiological conditions?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.